molecular formula C22H22N2O2 B2410031 (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034242-47-0

(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2410031
CAS No.: 2034242-47-0
M. Wt: 346.43
InChI Key: ZCTJHAAYBRMHKC-UHFFFAOYSA-N
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Description

(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields

Preparation Methods

The synthesis of (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone involves several steps, typically starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring can be introduced through nucleophilic substitution reactions. The final step involves the coupling of the quinoline and piperidine intermediates with the tolyl group under specific reaction conditions .

Chemical Reactions Analysis

(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential biological activity, making it a candidate for further studies in drug discovery and development.

    Medicine: The compound’s unique structure and potential biological activity make it a subject of interest in medicinal chemistry for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often show similar pharmacological properties.

    Tolyl derivatives: These compounds contain the tolyl group and may have comparable chemical reactivity and stability.

Properties

IUPAC Name

(2-methylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-6-2-3-9-19(16)22(25)24-14-11-18(12-15-24)26-20-10-4-7-17-8-5-13-23-21(17)20/h2-10,13,18H,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTJHAAYBRMHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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